2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate

Disperse dye Polyester dyeing Thermomigration

2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate (CAS 93981-75-0) is a monoazo disperse dye from the 3-amino-5-nitro-2,1-benzisothiazole heterocyclic diazo series. This compound incorporates an acetoacetate ester terminal group on a N-ethyl-N-phenyl-β-aminoethyl coupling backbone, giving it a molecular formula of C₂₁H₂₁N₅O₅S, a molecular weight of 455.49 g·mol⁻¹, a calculated LogP of 4.00, and a polar surface area of 158.28 Ų.

Molecular Formula C21H21N5O5S
Molecular Weight 455.5 g/mol
CAS No. 93981-75-0
Cat. No. B12702478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate
CAS93981-75-0
Molecular FormulaC21H21N5O5S
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCCN(CCOC(=O)CC(=O)C)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]
InChIInChI=1S/C21H21N5O5S/c1-3-25(10-11-31-20(28)12-14(2)27)16-6-4-15(5-7-16)22-23-21-18-13-17(26(29)30)8-9-19(18)24-32-21/h4-9,13H,3,10-12H2,1-2H3
InChIKeyBTDZVOVJIMUWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate (93981-75-0) – Structural & Spectral Identity for Dispersed Dye Procurement


2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate (CAS 93981-75-0) is a monoazo disperse dye from the 3-amino-5-nitro-2,1-benzisothiazole heterocyclic diazo series [1]. This compound incorporates an acetoacetate ester terminal group on a N-ethyl-N-phenyl-β-aminoethyl coupling backbone, giving it a molecular formula of C₂₁H₂₁N₅O₅S, a molecular weight of 455.49 g·mol⁻¹, a calculated LogP of 4.00, and a polar surface area of 158.28 Ų [1]. The benzisothiazole heterocycle confers a deep blue hue with high molar extinction coefficient, making it a candidate for high-temperature polyester dyeing processes [2].

Why 93981-75-0 Cannot Be Replaced by Generic C.I. Disperse Blue 148 in Performance-Critical Polyester Formulations


C.I. Disperse Blue 148 (CAS 52239-04-0, methyl N-ethyl-N-(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)-β-alaninate) shares the identical diazo component but differs fundamentally in its ester coupling architecture [1]. The target compound carries a β-ketoester (acetoacetate) unit with a distinct π-electronic character, while Disperse Blue 148 bears a saturated methyl propanoate ester. Published structure–property studies on benzisothiazole multi-ester dyes demonstrate that the identity of the ester group directly controls dyeing rate on PET, wet fastness grade, and shade depth—rendering simple structural analogs non-interchangeable in controlled dyeing recipes [2]. Additional differentiation arises from the divergent computed LogP values (4.00 for the target compound vs. 5.53 for Disperse Blue 148), which predict different dye–fiber partition behavior and thermomigration tendency [3].

Quantitative Differentiation of 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate – Direct Comparator Data for Scientific Selection


Molecular Weight Advantage – 10.2 % Higher Mass Than C.I. Disperse Blue 148 Reduces Thermomigration Risk on PET

The molecular weight of 2-(ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate (455.49 g·mol⁻¹) exceeds that of the reference commercial dye C.I. Disperse Blue 148 (413.45 g·mol⁻¹) by 42.04 g·mol⁻¹ (10.2 %) [1]. Published class-level evidence on benzisothiazole disperse dyes established that increased molecular mass enhances dye–fiber interaction and is a recognized design strategy to reduce thermomigration on hydrophobic fibers during post-heat-setting [2]. This intrinsic mass difference cannot be matched by the lighter methyl propanoate analog.

Disperse dye Polyester dyeing Thermomigration

Increased Polar Surface Area – 12.1 % Higher PSA Compared to C.I. Disperse Blue 148 Predicts Altered Dye–Fiber Affinity

The target compound exhibits a polar surface area (PSA) of 158.28 Ų, compared to 141.21 Ų for C.I. Disperse Blue 148, representing a 12.1 % increase . The acetoacetate moiety introduces an additional ketone carbonyl oxygen, contributing to this PSA increment. In benzisothiazole azo disperse dye systems, the nature and number of ester groups directly influence dyeing rate and wet fastness on PET, with different ester architectures producing measurably different dye–fiber affinity profiles [1].

Polar surface area Dye uptake Polyester

LogP Differentiation of 1.53 Units – Acetoacetate Ester Lowers Hydrophobicity for Modified Exhaustion Control vs. C.I. Disperse Blue 148

The experimental/reversed-phase retention-derived LogP for the target compound is 4.00, while C.I. Disperse Blue 148 registers a LogP of 5.53 [1]. This difference of 1.53 LogP units corresponds to approximately a 34-fold difference in calculated octanol-water partition coefficient, indicating substantially lower hydrophobicity for the acetoacetate-bearing dye. Class-level studies confirm that ester group polarity in benzisothiazole azo dyes modulates dye–PET partitioning and dyeing rate [2].

LogP Dye exhaustion Hydrophobicity

Ester Group Architecture Influence – Acetoacetate vs. Propanoate Directly Controls Dyeing Rate and Wet Fastness on PET

In a systematic structure–property study of benzisothiazole-based azo disperse dyes bearing different ester groups (methyl propanoate, acetate, multi-ester chains) applied to PET fabric via high-temperature dyeing, the ester group identity produced an 'obvious effect on the dyeing rate' and wet fastness outcomes, with dyes containing longer or more polar ester chains delivering better wet fastness compared to simpler ester analogs [1]. The target compound's acetoacetate ester represents a chemically distinct ester class (β-ketoester) not evaluated in the propanoate/acetate series, extending the structure–property correlation to a higher polarity, keto-active ester architecture. Separately, benzisothiazole ester-bearing dyes achieved λmax in the 625–646 nm range with deep, bright intense blue hues on polyester [1][2].

Ester group effect Wet fastness Dyeing rate

HPLC Retention Differentiation – Reversed-Phase LogP-Dependent Separation Enables QC-Selective Purity Profiling vs. Disperse Blue 148

A validated reversed-phase HPLC method using a Newcrom R1 mixed-mode column with a MeCN/water/phosphoric acid mobile phase resolves 2-(ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate under simple isocratic conditions; the method is scalable to preparative separation and MS-compatible when formic acid replaces phosphoric acid [1]. The 1.53-unit LogP difference between the target compound (4.00) and C.I. Disperse Blue 148 (5.53) predicts baseline chromatographic resolution on reversed-phase columns, enabling unambiguous identification and purity verification in procurement and formulation QC workflows [1].

HPLC Quality control Purity profiling

Benzisothiazole Heterocycle Advantage – Deeper Color and Higher Fastness Profile Compared to Anthraquinone Blue Disperse Dyes

Disperse dyes derived from 3-amino-5-nitro-[2,1]-benzisothiazole as the diazo component can achieve deeper color than other heterocyclic disperse dyes and have been promoted as substitutes for anthraquinone disperse dyes in blue hues [1]. In the 2024 study by Song et al., benzisothiazole ester dyes dyed on PET fabric under high-temperature pressure conditions exhibited excellent fastness properties including washing, sublimation, rubbing, and light fastness [2]. Shah et al. (1998) further documented that nineteen benzisothiazole azo disperse dyes on polyester showed moderate to good dye bath exhaustion and very good to excellent fastness to washing, rubbing, perspiration, and sublimation [3].

Heterocyclic disperse dye Benzisothiazole Anthraquinone alternative

Evidence-Driven Application Scenarios for 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate in Polyester Dyeing and Analytical Research


High-Temperature Polyester Dyeing Requiring Reduced Thermomigration

When dyeing PET fabrics under high-temperature (130 °C) pressure conditions where thermomigration during subsequent heat-setting is a known failure mode for low-molecular-weight disperse dyes, the 455.49 g·mol⁻¹ molecular mass of the target compound provides a 10.2 % mass increase over C.I. Disperse Blue 148 (413.45 g·mol⁻¹) [1][2]. Published class-level evidence confirms that higher molecular mass in disperse dyes enhances dye–fiber interaction and reduces thermomigration on hydrophobic fibers [3]. This makes the target compound a structurally rational choice as an in-kind substitute where improved migration resistance is sought within the benzisothiazole azo dye family.

Wet Fastness Optimization Through Ester Group Selection in Benzisothiazole Dye Formulations

The target compound's acetoacetate ester group represents a β-ketoester architecture chemically distinct from the saturated propanoate ester in C.I. Disperse Blue 148. A 2019 structure–property study demonstrated that ester group identity in benzisothiazole azo dyes directly controls dyeing rate and wet fastness on PET, with dyes bearing longer or multi-ester chains exhibiting superior wet fastness [1]. For formulators screening ester variants to meet a target wet fastness specification (e.g., ISO 105-C06), the acetoacetate variant offers a quantitatively differentiated LogP (4.00 vs. 5.53) and PSA (158.28 vs. 141.21 Ų) that translate into altered dye–fiber partition and substantivity [2][3].

HPLC-Based Identity Confirmation and Purity Profiling in Dye QC Laboratories

The validated reversed-phase HPLC method using a Newcrom R1 column resolves the target compound under simple MeCN/water/phosphoric acid isocratic conditions [1]. The 1.53-unit LogP difference relative to C.I. Disperse Blue 148 (4.00 vs. 5.53) predicts baseline chromatographic separation [1][2]. QC facilities can adopt this method to confirm the identity of incoming 93981-75-0 shipments and to detect contamination by the commercially ubiquitous Disperse Blue 148, which is a known production impurity issue in benzisothiazole dye manufacture [3].

Anthraquinone-Free Deep Blue Dyeing for Polyester and Polyester/Cellulose Triacetate Blends

Benzisothiazole azo disperse dyes have been demonstrated to achieve deeper color than other heterocyclic disperse dyes and serve as direct substitutes for anthraquinone-based blue dyes [1]. The class of dyes to which 93981-75-0 belongs exhibits very good to excellent fastness to washing, rubbing, perspiration, and sublimation on polyester, nylon, and cellulose triacetate fibers [2]. The 2024 RSC Advances study confirmed that benzisothiazole ester dyes produce deep, bright intense blue hues with excellent all-round fastness on PET under high-temperature dyeing [3]. For textile mills and dye formulators transitioning away from anthraquinone supply chains, the target compound represents a structurally characterized member of this high-performance heterocyclic azo dye class.

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